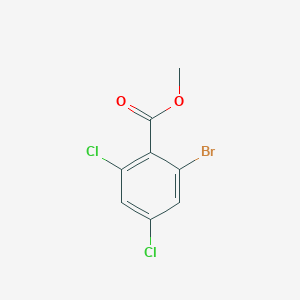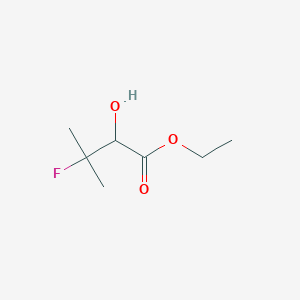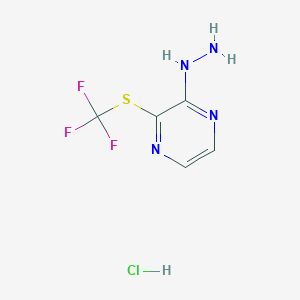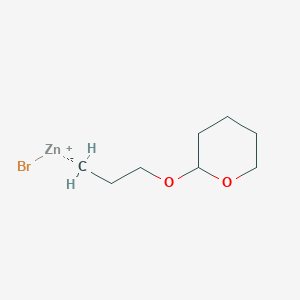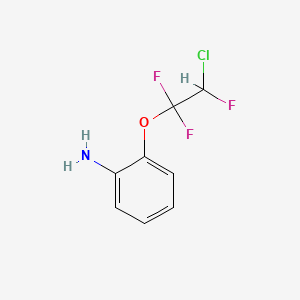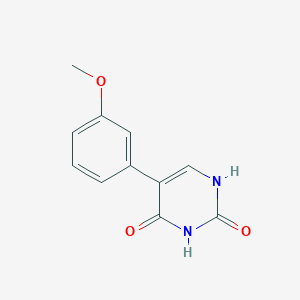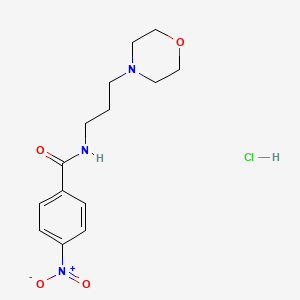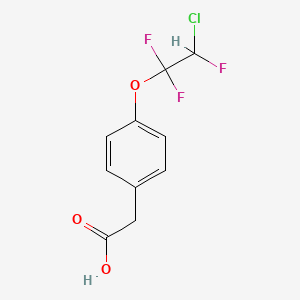
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid (4-CTFA) is a synthetic compound that has been used in a variety of scientific applications, ranging from drug synthesis to laboratory experiments. 4-CTFA is a colorless liquid with a melting point of -39°C and a boiling point of 93°C. It is soluble in water, organic solvents, and alcohols, and has a molecular weight of 202.5 g/mol. 4-CTFA is a useful reagent for a range of chemical transformations, and has been used in the synthesis of various drugs, such as anticonvulsants and anti-inflammatory agents.
Mecanismo De Acción
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is a synthetic compound that acts as a reagent in a variety of chemical transformations. In the synthesis of drugs, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% acts as a catalyst, facilitating the formation of various compounds. In laboratory experiments, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% acts as a reagent, enabling the synthesis of various compounds. In analytical chemistry, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% acts as a reagent, enabling the detection of various compounds.
Biochemical and Physiological Effects
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has not been extensively studied for its biochemical and physiological effects. However, it is known that 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is metabolized by the liver, and that its metabolites are excreted in the urine. It is also known that 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is not toxic at concentrations up to 1.0 g/L.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has several advantages and limitations for laboratory experiments. On the one hand, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is a highly soluble reagent, enabling the synthesis of various compounds. On the other hand, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is a relatively unstable compound, and its reactivity can be affected by temperature and light.
Direcciones Futuras
There are several potential future directions for the use of 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97%. For example, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% could be used in the synthesis of novel drugs, such as anticonvulsants and anti-inflammatory agents. Additionally, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% could be used as a reagent for the detection of various compounds, such as proteins and nucleic acids. Furthermore, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% could be used in the synthesis of various polymers, such as polyesters and polyamides. Finally, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% could be used in the synthesis of various catalysts, such as Lewis acids and Grignard reagents.
Métodos De Síntesis
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% can be synthesized in a variety of ways, including the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts reaction. In the Williamson ether synthesis, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is synthesized by reacting an alkyl halide with sodium hydroxide, followed by the addition of an aryl halide. In the Grignard reaction, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is synthesized by reacting an alkyl halide with a Grignard reagent, followed by the addition of an aryl halide. In the Friedel-Crafts reaction, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is synthesized by reacting an alkyl halide with an aryl halide, followed by the addition of a Lewis acid.
Aplicaciones Científicas De Investigación
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has been used in a variety of scientific research applications, including drug synthesis, laboratory experiments, and analytical chemistry. In drug synthesis, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has been used in the synthesis of various drugs, such as anticonvulsants and anti-inflammatory agents. In laboratory experiments, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has been used as a reagent for a range of chemical transformations, such as the synthesis of esters and amides. In analytical chemistry, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has been used as a reagent for the detection of various compounds, such as proteins and nucleic acids.
Propiedades
IUPAC Name |
2-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c11-9(12)10(13,14)17-7-3-1-6(2-4-7)5-8(15)16/h1-4,9H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGQBJGOZMSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


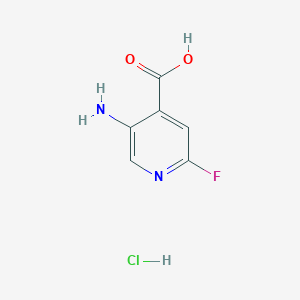

![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)

